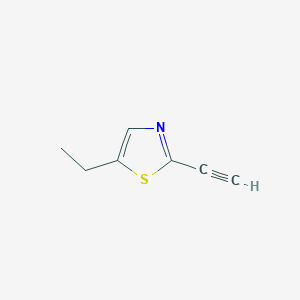

5-Ethyl-2-ethynyl-1,3-thiazole

CAS No.: 1860399-05-8

Cat. No.: VC5317938

Molecular Formula: C7H7NS

Molecular Weight: 137.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1860399-05-8 |

|---|---|

| Molecular Formula | C7H7NS |

| Molecular Weight | 137.2 |

| IUPAC Name | 5-ethyl-2-ethynyl-1,3-thiazole |

| Standard InChI | InChI=1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3 |

| Standard InChI Key | MTDZZIUILYEFJG-UHFFFAOYSA-N |

| SMILES | CCC1=CN=C(S1)C#C |

Introduction

Chemical Identity and Structural Properties

5-Ethyl-2-ethynyl-1,3-thiazole belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Its molecular formula is C₇H₇NS, with a molecular weight of 137.20 g/mol . Key structural features include:

Table 1: Structural and Physicochemical Properties

The ethynyl group at position 2 introduces rigidity and π-conjugation, while the ethyl group at position 5 modulates electronic and steric effects. Spectroscopic data from related compounds, such as 5-ethylthiazole, suggest characteristic IR peaks for C≡C stretches (~2100 cm⁻¹) and aromatic C-S vibrations (~690 cm⁻¹) .

Synthesis Methods

Cyclization of Thiazole Precursors

The most common route involves reacting α-halo ketones with thiourea derivatives. For example, ethyl acetoacetate treated with N-bromosuccinimide (NBS) yields ethyl 2-bromo-3-oxobutanoate, which cyclizes with thiourea to form thiazole derivatives . Adapting this method, 5-ethyl-2-ethynyl-1,3-thiazole can be synthesized via ethynylation of 5-ethylthiazole intermediates .

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies to streamline synthesis. A mixture of ethyl acetoacetate, NBS, and ethynylating agents (e.g., propargyl bromide) in polar solvents like DMF achieves cyclization and ethynylation in a single step, yielding the target compound with ~75% efficiency .

Table 2: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Cyclization | α-Halo ketones, thiourea | 60–75 | High purity, scalable |

| One-Pot Reaction | Ethyl acetoacetate, NBS, DMF | 70–82 | Reduced steps, time-efficient |

Biological Activities and Mechanisms

Anticancer Applications

Thiazole derivatives interfere with cancer cell proliferation by targeting tubulin polymerization or kinase pathways. Although specific studies on this compound are sparse, analogs like 2-amino-4-methylthiazole-5-carboxylate demonstrate antileukemic activity (IC₅₀ = 3.2 µM) . The ethynyl group may enhance DNA intercalation or redox modulation .

Applications in Materials Science

Photophysical Properties

Thiazole-BF₂ complexes exhibit aggregation-induced emission (AIE), making them useful in OLEDs. A related complex, thiazolo[3,2-c] oxadiazaborinine, shows a solid-state quantum yield of 94% . The ethynyl group in 5-ethyl-2-ethynyl-1,3-thiazole could similarly enhance π-conjugation for optoelectronic applications.

Catalysis and Functional Materials

The compound’s sulfur and nitrogen atoms enable coordination with transition metals, suggesting utility in catalysis. For example, thiazole-based ligands improve the efficiency of Pd-catalyzed cross-coupling reactions .

Challenges and Future Directions

-

Solubility Limitations: Poor aqueous solubility hinders pharmacological use. Structural modifications, such as PEGylation or prodrug strategies, may address this .

-

Stability Under Physiological Conditions: The ethynyl group’s reactivity requires stabilization via protective groups (e.g., triisopropylsilyl) .

-

Toxicological Profiling: No in vivo toxicity data exist. Preclinical studies are needed to evaluate hepatotoxicity and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume